molecular formula C12H14BrN3O2 B2696176 (2E)-1-{3-[(5-bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}but-2-en-1-one CAS No. 2097940-57-1

(2E)-1-{3-[(5-bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}but-2-en-1-one

Cat. No.: B2696176
CAS No.: 2097940-57-1
M. Wt: 312.167
InChI Key: YKDKFFSBVVOKRQ-NSCUHMNNSA-N
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Description

The compound (2E)-1-{3-[(5-bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}but-2-en-1-one is a synthetic organic molecule that features a pyrrolidine ring, a bromopyrimidine moiety, and an enone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-{3-[(5-bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}but-2-en-1-one typically involves multiple steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable amine and a dihaloalkane.

    Bromopyrimidine Introduction: The bromopyrimidine moiety is introduced via a nucleophilic substitution reaction, where a pyrimidine derivative reacts with a brominating agent.

    Enone Formation: The final step involves the formation of the enone group through an aldol condensation reaction between an aldehyde and a ketone under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The enone group can undergo oxidation reactions to form epoxides or other oxidized derivatives.

    Reduction: The enone group can be reduced to form alcohols or alkanes using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromopyrimidine moiety can undergo nucleophilic substitution reactions to introduce various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.

Major Products

    Oxidation: Epoxides, ketones, and carboxylic acids.

    Reduction: Alcohols and alkanes.

    Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2E)-1-{3-[(5-bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}but-2-en-1-one can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its ability to form stable complexes with biological macromolecules.

Medicine

In medicinal chemistry, this compound has potential applications as a lead compound for the development of new drugs. Its structural features may allow it to interact with specific biological targets, making it a candidate for drug discovery efforts.

Industry

In the industrial sector, this compound can be used in the synthesis of advanced materials, including polymers and nanomaterials, due to its reactive functional groups.

Mechanism of Action

The mechanism of action of (2E)-1-{3-[(5-bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}but-2-en-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The enone group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,2’-Bipyridine: A bidentate ligand commonly used in coordination chemistry.

    4,4’-Dimethyl-2,2’-dipyridyl: Another bipyridine derivative with similar coordination properties.

    Per- and polyfluoroalkyl substances (PFAS): Compounds with similar structural features but different applications and properties.

Uniqueness

(2E)-1-{3-[(5-bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}but-2-en-1-one is unique due to its combination of a pyrrolidine ring, a bromopyrimidine moiety, and an enone functional group

Properties

IUPAC Name

(E)-1-[3-(5-bromopyrimidin-2-yl)oxypyrrolidin-1-yl]but-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrN3O2/c1-2-3-11(17)16-5-4-10(8-16)18-12-14-6-9(13)7-15-12/h2-3,6-7,10H,4-5,8H2,1H3/b3-2+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKDKFFSBVVOKRQ-NSCUHMNNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC(=O)N1CCC(C1)OC2=NC=C(C=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C(=O)N1CCC(C1)OC2=NC=C(C=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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